molecular formula C22H25NO6S B3584596 diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3584596
M. Wt: 431.5 g/mol
InChI Key: STTAKXIDTIDMRY-JLHYYAGUSA-N
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Description

Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-thiophenedicarboxylic acid with ethyl chloroformate to form the diethyl ester. This intermediate is then reacted with 3-(4-ethoxyphenyl)prop-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted thiophene derivatives.

Scientific Research Applications

Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-{[(2E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

diethyl 5-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6S/c1-5-27-16-11-8-15(9-12-16)10-13-17(24)23-20-18(21(25)28-6-2)14(4)19(30-20)22(26)29-7-3/h8-13H,5-7H2,1-4H3,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTAKXIDTIDMRY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

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